molecular formula C6H14ClNO2 B554869 N-Methyl-DL-valine hydrochloride CAS No. 2566-32-7

N-Methyl-DL-valine hydrochloride

Cat. No.: B554869
CAS No.: 2566-32-7
M. Wt: 131.17 g/mol
InChI Key: LLAKGSVMNLYWAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-DL-valine hydrochloride: is a derivative of valine, an essential amino acid. This compound is known for its role in various biochemical processes and its application in scientific research. It is metabolized into several other amino acids and acids, including cysteine, alanine, tyrosine, tryptophan, citric acid, and succinic acid .

Scientific Research Applications

N-Methyl-DL-valine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

“N-Methyl-DL-valine hydrochloride” is involved in the modification of monomethyl auristatin F (MMAF), an anti-tubulin agent . This modification makes it hydrophobic functionalization and increases cell permeability .

Safety and Hazards

When handling “N-Methyl-DL-valine hydrochloride”, one should avoid breathing mist, gas, or vapours. It is also recommended to avoid contact with skin and eyes. Use of personal protective equipment, such as dust masks type N95 (US), eyeshields, and gloves, is advised .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methyl-DL-valine hydrochloride can be synthesized through the methylation of DL-valine. The reaction typically involves the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide or potassium carbonate. The reaction is carried out under controlled conditions to ensure the selective methylation of the amino group .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale methylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The final product is purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: N-Methyl-DL-valine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • N-Methyl-L-valine hydrochloride
  • DL-Valine
  • L-Valine

Comparison:

  • N-Methyl-DL-valine hydrochloride vs. N-Methyl-L-valine hydrochloride: Both compounds are methylated derivatives of valine, but they differ in their stereochemistry. This compound contains both D- and L-forms, while N-Methyl-L-valine hydrochloride contains only the L-form.
  • This compound vs. DL-Valine: DL-Valine is the non-methylated form of the compound. The methylation in this compound enhances its hydrophobicity and cell permeability.
  • This compound vs. L-Valine: L-Valine is the naturally occurring form of valine. The addition of a methyl group in this compound alters its biochemical properties and applications .

Properties

IUPAC Name

3-methyl-2-(methylamino)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-4(2)5(7-3)6(8)9;/h4-5,7H,1-3H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLAKGSVMNLYWAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Methyl-DL-valine hydrochloride
Reactant of Route 2
Reactant of Route 2
N-Methyl-DL-valine hydrochloride
Reactant of Route 3
N-Methyl-DL-valine hydrochloride
Reactant of Route 4
N-Methyl-DL-valine hydrochloride
Reactant of Route 5
Reactant of Route 5
N-Methyl-DL-valine hydrochloride
Reactant of Route 6
N-Methyl-DL-valine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.